Fasnall (benzenesulfonate)

FASN inhibition Lipid synthesis Cancer metabolism

FASN research is confounded by promiscuous inhibitors: C75 activates CPT1A, orlistat hits ≥7 off-target proteins. Fasnall (benzenesulfonate) provides a validated clean selectivity profile-no binding to ACC, Hsp90, Hsp70, AMPK subunits, or 8 other common off-targets. • Selective FASN inhibitor: IC50 3.71 μM (purified human FASN); cellular IC50 147-213 nM (lipid incorporation in HepG2) • Synergizes with docetaxel/vinblastine in taxane-resistant prostate cancer models • ≥98% HPLC purity, ambient shipping, in-stock availability across multiple pack sizes

Molecular Formula C19H22N4S · C6H6O3S
Molecular Weight 496.6
Cat. No. B1164525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasnall (benzenesulfonate)
Synonyms5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate
Molecular FormulaC19H22N4S · C6H6O3S
Molecular Weight496.6
Structural Identifiers
SMILESCC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C21.OS(C5=CC=CC=C5)(=O)=O
InChIInChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9)
InChIKeyKLKWHGQIUKBXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fasnall (benzenesulfonate) Overview


Fasnall (benzenesulfonate) is a thiophenopyrimidine-based small molecule that acts as a selective inhibitor of fatty acid synthase (FASN) by targeting the enzyme's cofactor binding sites . Its biochemical potency is characterized by an IC50 of 3.71 μM against purified human FASN, and it demonstrates cellular efficacy with IC50 values of 147 nM and 213 nM for inhibiting acetate and glucose incorporation into lipids, respectively, in HepG2 cells . This compound is supplied as a benzenesulfonate salt, a formulation that enhances its physicochemical stability and handling in research settings .

Pathway study FASN cofactor-site inhibition research workflow
Salt format Benzenesulfonate salt for formulation stability context
Stereochemistry Stereochemical-control study fit; enantiomer attribution review

Fasnall (benzenesulfonate) vs. Generic FASN Inhibitors


FASN inhibitors exhibit divergent pharmacological profiles due to differences in their binding modes, off-target activities, and in vivo tolerability. For instance, the widely used FASN inhibitor C75 is also a potent CPT1A activator, confounding interpretation of lipid metabolism studies . Similarly, orlistat, a lipase inhibitor repurposed as a FASN inhibitor, has significant off-target actions across at least seven proteins implicated in tumor biology . Fasnall (benzenesulfonate) is differentiated by its defined selectivity profile: it does not target ACC, Hsp90, Hsp70, TRAP-1, DAP kinase 3, IRAK 2, AMPK subunits, NEK9, dengue NS5, PfPK9, or HSF-1, nor does it broadly elute proteins from ATP Sepharose . These specific selectivity features render Fasnall (benzenesulfonate) a more precise chemical probe for dissecting FASN-dependent biology, and underscore the scientific risk of substituting it with alternative FASN inhibitors without rigorous validation of target engagement and off-target effects.

C75 (CPT1A activator) Concurrent CPT1A activation may confound lipid metabolism endpoint interpretation; FASN attribution may not transfer.
Orlistat (multi-target lipase inhibitor) At least seven confirmed off-targets in tumor biology may shift target-engagement context; polypharmacology requires independent review.
Other FASN inhibitors Divergent binding modes and off-target kinase/metabolic profiles may alter cellular response context; selectivity profile may not transfer without validation.

Fasnall (benzenesulfonate) Comparative Evidence


Cellular FASN Inhibition Potency

In cell-based assays, Fasnall (benzenesulfonate) inhibits acetate and glucose incorporation into total lipids with IC50 values of 147 nM and 213 nM, respectively, in HepG2 cells . While the biochemical IC50 of Fasnall (3.71 μM) is higher than that of the clinical-stage FASN inhibitor TVB-2640 (0.044 μM) or the research tool TVB-3166 (0.042 μM), the cellular potency of Fasnall (147-213 nM) is within a comparable nanomolar range for suppressing lipid synthesis . This disconnect between biochemical and cellular potency suggests that Fasnall (benzenesulfonate) may engage additional cellular mechanisms or exhibit superior cell permeability relative to its intrinsic enzymatic inhibition, a property not uniformly shared across FASN inhibitors .

Cellular FASN inhibition
Cross-study comparable
147 nM (acetate) / 213 nM (glucose) in HepG2 cells; biochemical IC50 3.71 μM
Supports cellular FASN inhibition assay context; reported nanomolar lipid-incorporation suppression
Cell-permeability context may differ from biochemical potency; cross-cell-line comparison requires review
FASN inhibition Lipid synthesis Cancer metabolism

Anti-Proliferative Activity in HER2+ Breast Cancer

In a direct head-to-head comparison, Fasnall (benzenesulfonate) inhibited the proliferation of HER2+ breast cancer cell lines (BT474 and SKBR3) with potency similar to that of the classic FASN inhibitor C75, but demonstrated markedly lower activity against the non-tumorigenic MCF10A cell line, which expresses low levels of FASN . This differential activity correlates with FASN expression levels and suggests a therapeutic window that favors tumor cells over normal epithelium . The ability of Fasnall (benzenesulfonate) to induce apoptosis in these cells is linked to its unique lipidomic signature—specifically, a profound increase in pro-apoptotic ceramides and diacylglycerols—an effect that is not uniformly observed with C75 .

HER2+ proliferation inhibition
Head-to-head
Similar potency to C75 in BT474/SKBR3; lower activity in MCF10A non-tumorigenic cells
Reported model-response context; differential activity may correlate with FASN expression
Pro-apoptotic ceramide/diacylglycerol elevation reported; lipidomic endpoint review context
HER2+ breast cancer Apoptosis FASN dependency

In Vivo Efficacy vs. Complex I Inhibitors

Recent evidence demonstrates that Fasnall (benzenesulfonate) is a respiratory Complex I inhibitor, a mechanism that mimics FASN inhibition through NADH accumulation . In contrast to classical Complex I inhibitors such as metformin or rotenone, which are associated with neurological side effects in mice, Fasnall (benzenesulfonate) administration does not reproduce these neurological toxicities, likely due to its rapid systemic clearance . In vivo, Fasnall (benzenesulfonate) impairs tumor growth in multiple oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts (PDX), and prolongs survival in the MMTV-Neu mouse model of HER2+ breast cancer when dosed at 15 mg/kg twice weekly .

In vivo model response
Class-level
15 mg/kg i.p. twice weekly; prolonged survival in MMTV-Neu HER2+ model; tumor growth impairment in melanoma PDX
Supports in vivo FASN/Complex I model-response context; reported dual-mechanism profile
Neurological adverse events not reported in model; rapid systemic clearance context; class-level inference review
In vivo pharmacology Tumor xenograft Complex I inhibition

Target Selectivity vs. Orlistat

Chemoproteomic profiling of Fasnall (benzenesulfonate) against a panel of 11 diverse proteins (ACC, Hsp90, Hsp70, TRAP-1, DAP kinase 3, IRAK 2, AMPK α and γ subunits, NEK9, dengue NS5, PfPK9, and HSF-1) revealed no detectable binding, and ATP Sepharose elution experiments showed no enrichment of additional proteins beyond vehicle control . This contrasts sharply with orlistat, a commonly used FASN inhibitor that is known to be a 'dirty' drug with confirmed off-target actions on at least seven proteins involved in tumor biology . The selectivity of Fasnall (benzenesulfonate) is further substantiated by its enantiomeric resolution: the (S)-enantiomer (HS-80) is more than 4-fold more active than the (R)-enantiomer (HS-79), demonstrating stereospecific target engagement .

Target selectivity profiling
Class-level
0 of 11 screened proteins bound; no ATP-binding protein enrichment beyond vehicle control
Supports FASN attribution in mechanism-of-action studies; reported selectivity context
Orlistat has ≥7 confirmed off-targets; chemoproteomic panel context; enantiomeric resolution confirmed
Chemical proteomics Off-target profiling FASN selectivity

Synergy with Microtubule-Targeting Agents

In a comparative study of five FASN inhibitors, Fasnall (benzenesulfonate), TVB-3166, and orlistat all synergistically inhibited cell viability when combined with docetaxel or vinblastine in taxane-resistant prostate cancer cell lines (PC3-TxR and DU145-TxR) . However, mechanistic analysis revealed that Fasnall (benzenesulfonate) induces a distinct lipidomic signature—specifically, an increase in ceramides and diacylglycerols—that is not observed with TVB-3166 or orlistat . This unique lipid perturbation may contribute to the observed synergy by altering membrane lipid raft composition and enhancing the cytotoxic effects of microtubule-targeting agents .

Taxane-resistance synergy
Head-to-head
Synergistic with docetaxel and vinblastine in PC3-TxR and DU145-TxR prostate cancer models
Supports combination-study context; distinct ceramide/diacylglycerol elevation reported
Lipidomic pharmacodynamic marker context; model-specific synergy review
Combination therapy Taxane resistance Prostate cancer

Fasnall (benzenesulfonate) Optimal Applications


FASN-Dependent Lipid Metabolism in HER2+ Breast Cancer

Given its equipotent anti-proliferative activity to C75 in HER2+ breast cancer cells (BT474, SKBR3) but with a cleaner selectivity profile, Fasnall (benzenesulfonate) is the preferred chemical probe for studies aimed at elucidating FASN-dependent lipid remodeling in HER2-driven tumors . The compound's ability to elevate pro-apoptotic ceramides and diacylglycerols provides a robust lipidomic readout for target engagement, while its lack of activity in low-FASN-expressing MCF10A cells establishes a clear window for assessing tumor-specific effects .

Chronic In Vivo FASN Modulation

The unique dual mechanism of Fasnall (benzenesulfonate)—Complex I inhibition coupled with FASN inhibition—coupled with its rapid systemic clearance and absence of neurological side effects, makes it suitable for chronic dosing regimens in murine tumor models . Researchers evaluating FASN as a therapeutic target in oxidative phosphorylation-dependent cancers (e.g., melanoma, breast) can employ Fasnall (benzenesulfonate) at 15 mg/kg i.p. twice weekly to achieve significant tumor growth delay without the weight loss or behavioral toxicities associated with other Complex I inhibitors .

Overcoming Taxane Resistance in Prostate Cancer

Fasnall (benzenesulfonate) has been empirically demonstrated to synergize with both docetaxel and vinblastine in taxane-resistant prostate cancer cell lines . Its distinct lipidomic signature—marked by ceramide and diacylglycerol accumulation—offers a potential pharmacodynamic biomarker for monitoring FASN inhibition in combination regimens . Procurement of Fasnall (benzenesulfonate) is therefore indicated for laboratories investigating lipid metabolism as a node for sensitizing resistant prostate tumors to microtubule-targeting chemotherapeutics.

Chemical Proteomics & Target Engagement

The documented lack of off-target binding to a diverse panel of 11 proteins, including ACC, Hsp90, and AMPK subunits, positions Fasnall (benzenesulfonate) as a high-quality chemical probe for chemoproteomic experiments . Unlike the promiscuous FASN inhibitor orlistat, Fasnall (benzenesulfonate) does not elute ATP-binding proteins from lysates, enabling more confident attribution of observed phenotypes to FASN inhibition . This selectivity is particularly valuable for studies employing affinity-based target identification or for validating FASN as a therapeutic target in cellular models.

Application
Selection Property
Validation Focus
FASN-dependent lipid remodeling studies
FASN selectivity profile vs. multi-target inhibitors
Ceramide/diacylglycerol lipidomic endpoint review
Chronic in vivo FASN modulation models
Dual Complex I / FASN inhibition context
Tolerability endpoint monitoring; repeated-dosing model context
Taxane resistance combination studies
Microtubule-targeting agent synergy context
Lipidomic pharmacodynamic marker review
Chemoproteomic target engagement studies
Defined off-target selectivity profile
FASN attribution validation; ATP-binding protein exclusion review

Technical Documentation Hub

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